Marimastat

Übersicht

Beschreibung

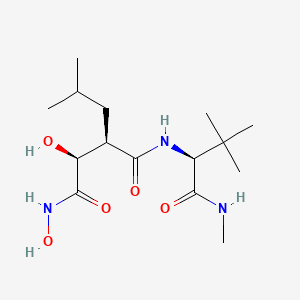

Marimastat ist eine synthetische Verbindung, die als Breitband-Matrixmetalloproteinase-Inhibitor entwickelt wurde. Es wurde in erster Linie wegen seines möglichen Einsatzes in der Krebstherapie untersucht, da es die Angiogenese und Metastasierung hemmen kann. This compound ahmt die Peptidstruktur natürlicher Matrixmetalloproteinase-Substrate nach und bindet an diese Enzyme, wodurch der Abbau der Basalmembran durch diese Proteasen verhindert wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Marimastat umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Hydroxamsäure-Funktionellen Gruppe und die Einarbeitung der Isobutyl- und tert-Butyl-Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, wie z. B. Dichlormethan, und Reagenzien wie Hydroxylaminhydrochlorid und Triethylamin .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte, wie z. B. Umkristallisation und Chromatographie. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Marimastat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Hydroxamsäure. Es kann auch an Komplexierungsreaktionen mit Metallionen teilnehmen, da es durch die Hydroxamsäuregruppe Metallionen chelatieren kann .

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien bei den Reaktionen mit this compound gehören Hydroxylaminhydrochlorid, Triethylamin und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um den Abbau der Verbindung zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei Reaktionen mit this compound gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen. Diese Derivate können verwendet werden, um die Struktur-Wirkungs-Beziehung der Verbindung zu untersuchen und neue Inhibitoren mit verbesserten Eigenschaften zu entwickeln .

Wissenschaftliche Forschungsanwendungen

Marimastat is a matrix metalloproteinase (MMP) inhibitor that has been investigated for its potential therapeutic applications in various diseases, particularly cancer. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, which plays a crucial role in tumor invasion, metastasis, and angiogenesis . this compound, as a broad-spectrum MMP inhibitor, has been explored in clinical trials for its ability to inhibit these processes and improve patient outcomes .

Clinical Trials in Cancer Treatment

This compound has been evaluated in several clinical trials for various types of cancer, including pancreatic, breast, lung, colorectal, and gastric cancers . The rationale behind its use is to block the activity of MMPs, thereby preventing cancer cells from invading surrounding tissues and spreading to distant sites .

Pancreatic Cancer: A phase II clinical trial assessed this compound in patients with advanced pancreatic cancer. The results showed that a significant proportion of patients experienced stable disease, and those with stable or falling CA19-9 levels (a tumor marker) had longer median survival times . The combination of this compound with gemcitabine was well tolerated .

Breast Cancer: A randomized phase III trial investigated this compound versus placebo in patients with metastatic breast cancer who had responding or stable disease after first-line chemotherapy. The study found no significant difference in progression-free survival (PFS) or overall survival between the this compound and placebo groups .

Advanced Cancer: this compound was assessed as maintenance therapy for patients with advanced cancer. The results indicated a survival benefit in the subgroup of patients who had received prior chemotherapy .

Neurological Applications

This compound has also been explored for its potential in treating neurological conditions, particularly those involving seizures and traumatic brain injury .

Epilepsy: Research indicates that this compound can inhibit MMP-9 activity in neurons, potentially impairing the development of seizures . In a study, this compound effectively penetrated the blood-brain barrier and accumulated in the brain, reducing seizure parameters in a model of kainic acid-induced status epilepticus .

MMP-9 Activity Post-Traumatic Brain Injury: Studies have shown that MMP-9 activity peaks 6–24 hours after a traumatic brain injury .

Other Applications

This compound's ability to inhibit MMPs has led to its exploration in other areas, such as preventing morbidity-inducing dermonecrosis caused by snake venoms . Additionally, implantable biodegradable polymers are being researched for their potential use in delivering this compound to ocular tissues .

Challenges and Side Effects

Wirkmechanismus

Marimastat exerts its effects by inhibiting matrix metalloproteinases, a family of enzymes involved in the degradation of the extracellular matrix. By mimicking the peptide structure of natural matrix metalloproteinase substrates, this compound binds to the active site of these enzymes and prevents their activity. This inhibition leads to reduced degradation of the basement membrane, thereby preventing angiogenesis and metastasis in cancer . The molecular targets of this compound include various matrix metalloproteinases such as interstitial collagenase, stromelysin-1, and matrix metalloproteinase-9 .

Vergleich Mit ähnlichen Verbindungen

Marimastat ähnelt anderen Matrixmetalloproteinase-Inhibitoren wie Batimastat und Prinomastat. this compound ist einzigartig in seiner oralen Bioverfügbarkeit und der Breitband-Hemmung von Matrixmetalloproteinasen . Im Gegensatz zu Batimastat, das intravenös verabreicht wird, kann this compound oral eingenommen werden, was es für Patienten bequemer macht . Prinomastat hingegen hat ein selektiveres Hemmungsprofil im Vergleich zu this compound .

Liste ähnlicher Verbindungen

- Batimastat

- Prinomastat

- Tanomastat

- Ilomastat

Die Breitband-Hemmung und orale Bioverfügbarkeit von this compound machen es zu einem wertvollen Werkzeug bei der Untersuchung von Matrixmetalloproteinasen und deren Rolle bei verschiedenen Krankheiten .

Biologische Aktivität

Marimastat is a synthetic compound classified as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. It has been studied for its potential therapeutic applications in various conditions, particularly in cancer treatment and neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trials, and relevant case studies.

This compound functions by mimicking the peptide structure of natural MMP substrates, effectively binding to MMPs and inhibiting their activity. This inhibition prevents the degradation of extracellular matrix components, which is crucial for tumor invasion and metastasis. By blocking MMPs, this compound can hinder the migration of tumor cells and endothelial cells, thereby potentially reducing cancer progression and angiogenesis .

Preclinical Studies

Recent studies have demonstrated this compound's ability to penetrate the blood-brain barrier (BBB) and inhibit MMP-9 activity in neuronal cultures. In vitro experiments showed that this compound significantly reduced the cleavage of nectin-3, a substrate for MMP-9, in hippocampal neurons treated with glutamate. This suggests that this compound may have neuroprotective effects, particularly in conditions associated with excitotoxicity .

Phase I Trials

A Phase I trial assessed the safety and pharmacokinetics of escalating doses of this compound in patients with advanced malignancies. The study found that doses up to 100 mg twice daily were tolerable; however, patients experienced inflammatory polyarthritis as a notable side effect .

Phase II Trials

In a Phase II trial involving patients with advanced pancreatic cancer, this compound was administered at varying doses (10 mg b.d., 25 mg o.d., and 100 mg b.d.) over 28 days. The results indicated that 49% of patients had stable disease after treatment. The median survival was reported as 245 days for those with stable or falling CA19-9 levels . Notably, musculoskeletal pain was a common side effect, affecting approximately 29% of participants throughout the study .

Maintenance Therapy Studies

Another randomized double-blind study evaluated this compound as maintenance therapy for patients with non-resectable gastric adenocarcinoma. The findings suggested a modest survival benefit compared to placebo, with median survival times of 160 days for the this compound group versus 138 days for placebo .

Summary of Clinical Findings

| Study Type | Population | Dose Range | Main Findings | Side Effects |

|---|---|---|---|---|

| Phase I | Advanced malignancies | 25-100 mg b.i.d. | Safety established; inflammatory polyarthritis noted | Inflammatory polyarthritis |

| Phase II | Advanced pancreatic cancer | 10-100 mg b.d. | 49% stable disease; median survival 245 days | Arthralgia (12%), musculoskeletal pain |

| Maintenance Therapy | Non-resectable gastric cancer | 10 mg b.d. | Survival benefit; median survival 160 vs. 138 days | Anaemia, abdominal pain |

Case Studies

- Seizure Management : A study investigated the effects of this compound on seizure activity in a kainic acid-induced model. Results indicated that this compound effectively inhibited MMP-9 activity associated with seizures, suggesting potential applications in seizure management .

- Pancreatic Cancer : In patients receiving this compound as part of their treatment regimen for pancreatic cancer, significant stabilization or reduction in pain was reported alongside improvements in mobility scores .

Eigenschaften

IUPAC Name |

(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSMOTCMPXTDND-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165524 | |

| Record name | Marimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.38e+00 g/L | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Marimastat is a broad spectrum matrix metalloprotease inhibitor. It mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteases, thereby preventing the degradation of the basement membrane by these proteases. This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels. Inhibition of MMPs also prevents the entry and exit of tumor cells into existing blood cells, thereby preventing metastasis. | |

| Record name | Marimastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

154039-60-8 | |

| Record name | Marimastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154039-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marimastat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154039608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marimastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marimastat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARIMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5EQV23TDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.